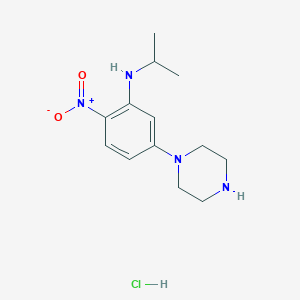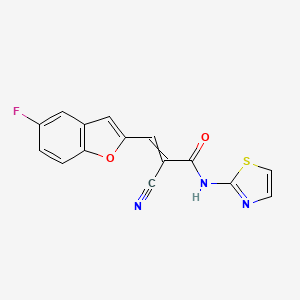![molecular formula C20H25N5O2 B2773875 4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2097919-52-1](/img/structure/B2773875.png)
4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic molecule that features multiple functional groups, including a triazole ring, an azetidine ring, and a methoxypyrrolidine moiety
Mecanismo De Acción
Target of Action
The compound, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone, is a derivative of 1H-1,2,3-triazole . Triazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Triazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and their high lipophilicity . These interactions can lead to various changes in the biological system, such as inhibition of enzymes or modulation of receptors.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Triazole derivatives are generally known for their good absorption and distribution profiles due to their lipophilicity . The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is used.
Result of Action
Given the broad range of biological activities exhibited by triazole derivatives, it can be inferred that this compound may have various effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can be approached through a multi-step synthetic route:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an alkyne and an azide.
Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings can be coupled using a suitable linker, such as a methylene group.
Introduction of the Methoxypyrrolidine Moiety: The methoxypyrrolidine moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the methoxypyrrolidine moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions could target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxypyrrolidine moiety would yield N-oxides, while reduction of the triazole ring would yield dihydrotriazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The triazole ring is known for its bioisosteric properties, which can mimic the structure of natural substrates.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The presence of the triazole and azetidine rings suggests potential activity against various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Comparación Con Compuestos Similares
Similar Compounds
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-hydroxypyrrolidin-1-yl)phenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of 4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-18-8-9-23(12-18)16-6-4-15(5-7-16)20(26)24-10-17(11-24)25-13-19(21-22-25)14-2-3-14/h4-7,13-14,17-18H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHILWUAXHDEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid](/img/structure/B2773795.png)

![[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2773798.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)
![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)
![3-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]pyridine](/img/structure/B2773803.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2773804.png)


![2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2773810.png)
